molecular formula C23H40F3N5O9S B11929119 Biotin-PEG4-hydrazide TFA

Biotin-PEG4-hydrazide TFA

Cat. No.: B11929119
M. Wt: 619.7 g/mol
InChI Key: WNVSDNSIKBEFPO-KYCOEFPESA-N
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Description

Biotin-PEG4-hydrazide (TFA) is a trifluoroacetic acid (TFA) salt of a biotinylated polyethylene glycol (PEG) derivative featuring a hydrazide functional group. This compound is widely used in bioconjugation applications due to its ability to form stable hydrazone bonds with carbonyl-containing molecules, such as ketones or aldehydes, under mild acidic conditions . Its structure comprises a biotin moiety for streptavidin/avidin-based affinity purification, a tetraethylene glycol (PEG4) spacer to reduce steric hindrance, and a hydrazide group for pH-sensitive conjugation.

Key applications include:

  • Drug Delivery: Conjugation with chemotherapeutic agents (e.g., doxorubicin) via hydrazone bonds for pH-responsive drug release in cancer therapy .
  • Protein Labeling: Biotinylation of antibodies, peptides, or proteins for detection and pull-down assays .
  • Nanoparticle Functionalization: Integration into targeted nanocarriers for enhanced cellular uptake .

The compound is synthesized through coupling reactions involving biotin-PEG derivatives and hydrazine hydrate, followed by purification via reverse-phase chromatography . Analytical techniques such as HPLC, MALDI-TOF, and FTIR confirm its purity and structural integrity .

Properties

Molecular Formula

C23H40F3N5O9S

Molecular Weight

619.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H39N5O7S.C2HF3O2/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20;3-2(4,5)1(6)7/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29);(H,6,7)/t16-,17-,20-;/m0./s1

InChI Key

WNVSDNSIKBEFPO-KYCOEFPESA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-hydrazide (TFA) is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG4 spacer and a hydrazide group. The hydrazide group reacts with aldehyde or ketone groups to form a stable hydrazone bond . The synthesis typically involves the following steps:

  • Activation of biotin with a suitable activating agent.
  • Conjugation of the activated biotin with PEG4.
  • Introduction of the hydrazide group to the PEG4-biotin conjugate.

Industrial Production Methods

Industrial production of Biotin-PEG4-hydrazide (TFA) involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and consistency of the final product. The compound is typically stored at room temperature and is stable under these conditions .

Comparison with Similar Compounds

Biotin-PEG4-hydrazide (TFA) vs. Biotin-PEG4-methyltetrazine

  • Reactivity :
    • Biotin-PEG4-hydrazide forms hydrazone bonds, which are stable at neutral pH but cleavable in acidic environments (e.g., tumor microenvironments) .
    • Biotin-PEG4-methyltetrazine reacts with TCO via inverse electron-demand Diels-Alder (IEDDA) reactions, enabling rapid, irreversible conjugation without catalysts .
  • Applications :
    • Hydrazide derivatives are preferred for pH-sensitive drug delivery (e.g., DOX in ).
    • Methyltetrazine derivatives excel in live-cell imaging and pretargeted strategies due to fast kinetics and biocompatibility .

Biotin-PEG4-hydrazide (TFA) vs. Biotin-PEG3/6-hydrazide

  • PEG Length :
    • PEG4 balances solubility and steric effects, making it versatile for medium-sized targets.
    • PEG3 is less effective for large proteins due to steric hindrance, while PEG6 is optimal for in vivo applications requiring prolonged circulation .

Stability and Compatibility

  • Hydrazide vs. NHS Ester :
    • Hydrazide groups (Biotin-PEG4-hydrazide) offer selective conjugation with carbonyl groups, avoiding cross-reactivity with amines .
    • NHS esters (e.g., Biotin-PEG4-S-S-NHS) react rapidly with primary amines but require anhydrous conditions to prevent hydrolysis .
  • TFA Salt: The TFA counterion in Biotin-PEG4-hydrazide enhances solubility in polar solvents (e.g., DMSO, water) compared to non-salt forms .

Q & A

Q. How is Biotin-PEG4-hydrazide (TFA) synthesized and purified for bioconjugation applications?

Biotin-PEG4-hydrazide (TFA) is synthesized via coupling reactions between biotin-PEG4-hydrazide and target molecules (e.g., peptides, hemin) under controlled conditions. For example, in a typical protocol, the hydrazide group reacts with aldehydes or ketones on biomolecules to form hydrazone linkages. A common method involves mixing Biotin-PEG4-hydrazide (50 mM in H₂O/DMSO, 4:1) with the target molecule (e.g., WSS25) in a coupling buffer (0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2) at room temperature for 2 hours . Purification is achieved using desalting columns to remove unreacted biotin reagent or C18 extraction disks with acetonitrile/TFA gradients for hydrophobic conjugates like Biotin-PEG4-hemin .

Q. What are the optimal reaction conditions for conjugating Biotin-PEG4-hydrazide (TFA) to biomolecules?

Key parameters include:

  • Solvent system : Use water-miscible solvents (e.g., H₂O/DMSO 4:1) to ensure solubility of both hydrophilic biomolecules and the PEG4-hydrazide reagent .
  • pH : Maintain a neutral pH (7.2–7.4) to stabilize the hydrazone bond formation .
  • Reaction time : 2–3 hours at room temperature is typical, but incubation times may extend to 3 hours for complex conjugates .
  • Catalysts : For stable conjugates, reduce hydrazone linkages to hydrazides using sodium cyanoborohydride (NaBH₃CN) to prevent hydrolysis in aqueous environments .

Advanced Research Questions

Q. How can researchers address instability of hydrazone linkages formed using Biotin-PEG4-hydrazide (TFA) in aqueous environments?

Hydrazone bonds are prone to hydrolysis in water, leading to conjugate dissociation. To stabilize the linkage:

  • Chemical reduction : Treat the reaction mixture with NaBH₃CN (10–20 mM) to reduce hydrazone to a stable hydrazide bond .
  • Buffer optimization : Use low-ionic-strength buffers and avoid prolonged storage in aqueous solutions. Lyophilize conjugates for long-term stability .
  • Validation : Confirm stability via high-performance anion-exchange chromatography (HPAEC) or mass spectrometry .

Q. What analytical techniques are recommended for validating the successful conjugation of Biotin-PEG4-hydrazide (TFA) to target molecules?

  • Chromatography : Use HPAEC to separate and quantify biotinylated products based on charge differences .
  • Mass spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight shifts corresponding to biotin-PEG4 addition .
  • Microplate assays : Quantify uronic acid and biotin content colorimetrically to assess conjugation efficiency .
  • NMR spectroscopy : ¹H NMR can verify structural integrity, particularly for hydrazide bond formation .

Q. How does the presence of TFA in Biotin-PEG4-hydrazide (TFA) affect downstream applications, and what purification strategies mitigate this?

Residual TFA (from synthesis or purification) can interfere with cell-based assays by altering pH or causing cytotoxicity. Mitigation strategies include:

  • TFA removal : Use reversed-phase HPLC with acetonitrile/water gradients (0.1% TFA) to separate TFA from the conjugate .
  • Lyophilization : Freeze-drying followed by resuspension in TFA-free buffers reduces residual TFA .
  • Quality control : Quantify TFA content via ion chromatography or conduct peptide content analysis for sensitive assays .

Methodological Considerations and Troubleshooting

Q. How can researchers optimize batch-to-batch consistency when using Biotin-PEG4-hydrazide (TFA) in sensitive assays?

  • Standardized protocols : Fix reaction parameters (e.g., molar ratios, solvent volumes, incubation time) across batches .
  • Purification rigor : Ensure consistent desalting column performance or C18 disk elution gradients .
  • Analytical validation : Implement routine HPAEC, MS, or UV-Vis spectroscopy to verify conjugate homogeneity .

Q. What are the limitations of using Biotin-PEG4-hydrazide (TFA) in live-cell imaging or in vivo studies?

  • Steric hindrance : The PEG4 spacer may reduce binding efficiency of biotin-streptavidin interactions in crowded cellular environments.
  • TFA toxicity : Residual TFA can impair cell viability; ensure thorough purification .
  • Hydrazide stability : Even reduced hydrazide bonds may degrade over time in reducing intracellular environments. Consider alternative linkers (e.g., thioethers) for long-term studies .

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